N,N-dimethyl-7H-purine-2-sulfonamide
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Overview
Description
N,N-dimethyl-7H-purine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a sulfonamide group attached to a purine ring, which is further substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-7H-purine-2-sulfonamide typically involves the reaction of 7H-purine-2-sulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-7H-purine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N,N-dimethyl-7H-purine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in treating bacterial infections and other diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N,N-dimethyl-7H-purine-2-sulfonamide involves the inhibition of bacterial dihydropteroate synthetase, an enzyme crucial for folate synthesis. By inhibiting this enzyme, the compound prevents the synthesis of folate, which is essential for bacterial DNA synthesis and replication. This leads to the bacteriostatic effect of the compound .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine
Uniqueness
N,N-dimethyl-7H-purine-2-sulfonamide is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to inhibit dihydropteroate synthetase makes it a valuable compound in antibacterial research .
Properties
CAS No. |
89854-31-9 |
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Molecular Formula |
C7H9N5O2S |
Molecular Weight |
227.25 g/mol |
IUPAC Name |
N,N-dimethyl-7H-purine-2-sulfonamide |
InChI |
InChI=1S/C7H9N5O2S/c1-12(2)15(13,14)7-8-3-5-6(11-7)10-4-9-5/h3-4H,1-2H3,(H,8,9,10,11) |
InChI Key |
HUMCORUBMRQUCB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=C2C(=N1)N=CN2 |
Origin of Product |
United States |
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